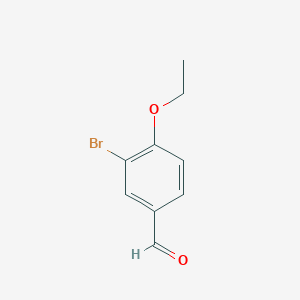

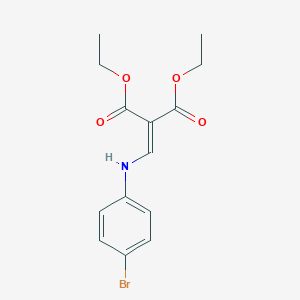

Diethyl 2-((4-bromophenylamino)methylene)malonate

概要

説明

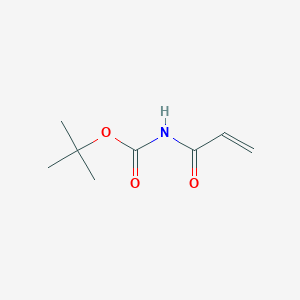

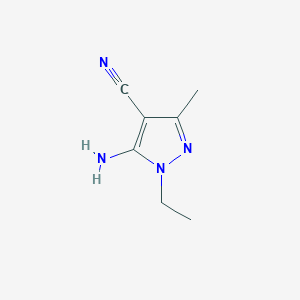

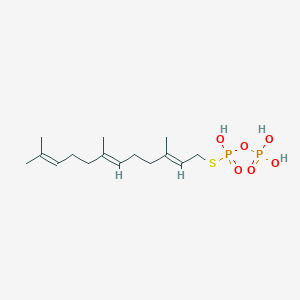

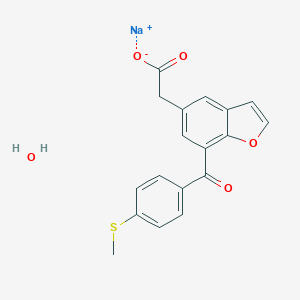

Diethyl 2-((4-bromophenylamino)methylene)malonate is a compound with the molecular formula C14H16BrNO4 . It is an important intermediate in the synthesis of pyrazoloquinolinones .

Synthesis Analysis

The synthesis of similar compounds typically involves the alkylation of enolate ions . The specific synthesis process for Diethyl 2-((4-bromophenylamino)methylene)malonate is not detailed in the available literature.Molecular Structure Analysis

The molecular structure of Diethyl 2-((4-bromophenylamino)methylene)malonate is almost planar, with an r.m.s deviation of 0.0842 Å . It contains a total of 36 bonds, including 20 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 esters (aliphatic), and 1 secondary amine (aromatic) .科学的研究の応用

Medicinal Chemistry

Diethyl 2-((4-bromophenylamino)methylene)malonate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of pharmacophores through substitution reactions, which can lead to the development of new drugs with potential therapeutic applications .

Materials Science

In materials science, this compound’s ability to form stable intermolecular hydrogen bonds can be exploited to create novel polymeric materials. These materials could have enhanced mechanical properties and stability, making them suitable for use in high-performance applications .

Chemical Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo alkylation, acylation, and other transformations, enabling the synthesis of complex molecules. This is particularly useful in the development of new synthetic routes for active pharmaceutical ingredients .

Biotechnology

In biotechnology research, Diethyl 2-((4-bromophenylamino)methylene)malonate can be used as a precursor for synthesizing compounds that interact with biological systems. For example, it can be used to create small molecule probes for understanding protein functions .

Agriculture

As an intermediate in chemical synthesis, this compound can contribute to the development of new agrochemicals. Its reactivity allows for the creation of compounds that could serve as pesticides or fertilizers, enhancing crop protection and yield.

Environmental Science

In environmental science, the compound’s potential to form eco-friendly adhesives and coatings can be explored. These applications are crucial for developing sustainable materials that reduce environmental impact .

Analytical Chemistry

Diethyl 2-((4-bromophenylamino)methylene)malonate can be used in analytical chemistry as a standard or reagent for calibrating instruments and developing new analytical methods. Its well-defined structure makes it suitable for such applications .

特性

IUPAC Name |

diethyl 2-[(4-bromoanilino)methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRWKFPNRGCSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966176 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 2-((4-bromophenylamino)methylene)malonate | |

CAS RN |

5185-36-4 | |

| Record name | Diethyl [(4-bromoanilino)methylidene]propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)

![[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B33660.png)